molecular formula C10H16O2Si B6363505 2-Methoxyphenol trimethylsilyl ether CAS No. 6689-37-8

2-Methoxyphenol trimethylsilyl ether

Cat. No.: B6363505
CAS No.: 6689-37-8
M. Wt: 196.32 g/mol
InChI Key: XUSIKNZBGJLXTJ-UHFFFAOYSA-N
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Description

2-Methoxyphenol trimethylsilyl ether, also known as guaiacol trimethylsilyl ether, is an organic compound with the molecular formula C10H16O2Si. It is a derivative of guaiacol, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This compound is commonly used in organic synthesis as a protecting group for phenols, allowing for selective reactions to occur without interference from the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenol trimethylsilyl ether can be synthesized through the reaction of 2-methoxyphenol (guaiacol) with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenol trimethylsilyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free phenol (guaiacol), various substituted phenols, and alcohols depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-methoxyphenol trimethylsilyl ether involves the protection of the hydroxyl group through the formation of a stable silyl ether bond. This protection prevents the hydroxyl group from participating in unwanted side reactions, allowing for selective transformations of other functional groups in the molecule. The TMS group can be selectively removed under mild conditions, regenerating the free phenol for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenol trimethylsilyl ether is unique due to its specific combination of a methoxy group and a trimethylsilyl-protected hydroxyl group. This combination allows for selective protection and deprotection in synthetic chemistry, making it a valuable tool for complex organic synthesis .

Properties

IUPAC Name

(2-methoxyphenoxy)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2Si/c1-11-9-7-5-6-8-10(9)12-13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSIKNZBGJLXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334895
Record name Guaicol-TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6689-37-8
Record name Guaicol-TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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